1-((5-Azidopentyl)oxy)-3-bromobenzene
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Overview
Description
1-((5-Azidopentyl)oxy)-3-bromobenzene is an organic compound that features both azide and bromobenzene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Azidopentyl)oxy)-3-bromobenzene typically involves a multi-step process:
Bromination: The starting material, phenol, is brominated to form 3-bromophenol.
Alkylation: 3-bromophenol is then alkylated with 5-bromopentanol under basic conditions to form 1-(5-bromopentyloxy)-3-bromobenzene.
Azidation: The final step involves the substitution of the bromine atom in the pentyl chain with an azide group using sodium azide in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimized conditions such as continuous flow reactors, higher purity reagents, and more efficient catalysts to increase yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-((5-Azidopentyl)oxy)-3-bromobenzene can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles.
Click Chemistry: The azide group can participate in Huisgen cycloaddition reactions with alkynes to form triazoles.
Reduction: The azide group can be reduced to an amine using reducing agents like triphenylphosphine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Click Chemistry: Copper(I) catalysts and alkynes.
Reduction: Triphenylphosphine or hydrogenation catalysts.
Major Products
Substitution: Various substituted benzene derivatives.
Click Chemistry: Triazole derivatives.
Reduction: Amino derivatives.
Scientific Research Applications
1-((5-Azidopentyl)oxy)-3-bromobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Bioconjugation: The azide group allows for the attachment of biomolecules through click chemistry.
Material Science: Used in the preparation of functionalized polymers and materials.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 1-((5-Azidopentyl)oxy)-3-bromobenzene depends on the specific reaction it undergoes. For example:
Click Chemistry: The azide group reacts with alkynes in the presence of a copper(I) catalyst to form a stable triazole ring.
Substitution: The bromine atom on the benzene ring is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism.
Comparison with Similar Compounds
1-((5-Azidopentyl)oxy)-3-bromobenzene can be compared with other azide-containing compounds and bromobenzene derivatives:
1-Azido-3-bromobenzene: Lacks the pentyl chain, making it less versatile for bioconjugation.
1-((5-Azidopentyl)oxy)benzene: Lacks the bromine atom, limiting its use in substitution reactions.
1-((5-Azidopentyl)oxy)-4-bromobenzene: Positional isomer with different reactivity due to the bromine atom’s position.
The uniqueness of this compound lies in its dual functionality, allowing it to participate in a wide range of chemical reactions and making it a valuable compound in various fields of research.
Properties
IUPAC Name |
1-(5-azidopentoxy)-3-bromobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O/c12-10-5-4-6-11(9-10)16-8-3-1-2-7-14-15-13/h4-6,9H,1-3,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANVXKBXMFKUHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCCCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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